molecular formula C13H17NO3 B8476201 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

Cat. No.: B8476201
M. Wt: 235.28 g/mol
InChI Key: JYNRHCKBNIPZAG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound with the molecular formula C13H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the reaction of pyridine derivatives with cyclic ketones. One common method is the condensation of 4-pyridinecarboxaldehyde with 1,4-dioxaspiro[4.5]decan-8-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxycyclohexan-1-one Monoethylene Ketal
  • 4-Hydroxycyclohexanone Ethylene Acetal
  • 4,4-Ethylenedioxycyclohexanol

Uniqueness

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can enhance its stability and reactivity, making it a valuable compound in various applications compared to its similar counterparts.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

8-pyridin-4-yl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C13H17NO3/c15-12(11-1-7-14-8-2-11)3-5-13(6-4-12)16-9-10-17-13/h1-2,7-8,15H,3-6,9-10H2

InChI Key

JYNRHCKBNIPZAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=NC=C3)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thirty-five ml of ether was cooled to -78° C., to which 20 ml of a 1.6 mol n-butyl lithium solution in hexane was added. Next, 5 g of 4-bromopyridine was dissolved in 30 ml of ether and the solution was added to the mixture. Then, a solution of 5 g of 1,4-cyclohexanedione monoethyleneacetal in 30 ml of tetrahydrofuran was added to the mixture. After completion of the reaction, the reaction solution was poured into saturated ammonium chloride aqueous solution. The mixture was extracted with chloroform and the extract was purified to give 5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethyleneacetal.
Quantity
5 g
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reactant
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30 mL
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5 g
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30 mL
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1.6 mol
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Synthesis routes and methods II

Procedure details

Twenty milliliters (ml) of 1.6M solution of n-butyl lithium in hexane was added to 35 ml of ether cooled at -78° C. Five grams (g) of 4-bromopyridine dissolved in 30 ml of ether was added. Then, a solution of 5 g of 1,4-cyclohexanedione monoethyleneacetal dissolved in 30 ml of tetrahydrofuran was added. After the reaction was completed, the reaction mixture was poured into a saturated aqueous solution of ammonium chloride and extracted with chloroform and purified. There was obtained 5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethyleneacetal.
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Synthesis routes and methods III

Procedure details

n-BuLi (32 ml, 64.0 mmol, 2 eq, 2 M solution in hexane) was placed in THF (60 ml) and cooled to −78° C. A solution of 4-bromopyridine (6.3 g, 40.0 mmol, 1.25 eq) in THF (50 ml) was slowly added dropwise at that temperature, and stirring was carried out for 1.5 h. A solution of 1,4-dioxaspiro[4.5]decan-8-one (5.0 g, 32.0 mmol, 1 eq) in THF (50 ml) was added likewise at −78° C., and stirring was carried out for 2 h. After monitoring by thin-layer chromatography, the reaction solution was hydrolyzed with water (100 ml), while cooling, and extracted with ethyl acetate (2×200 ml). The combined organic phases were washed with water (100 ml) and sat. NaCl solution (100 ml), dried over sodium sulfate and concentrated under reduced pressure. After purification by column chromatography (silica gel, 2% MeOH in dichloromethane), the desired product was obtained in the form of a light-brown solid. Yield: 64% (6.0 g, 25.53 mmol).
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32 mL
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5 g
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50 mL
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100 mL
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60 mL
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Yield
64%

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